molecular formula C22H31FN4S B6028934 N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine

Cat. No.: B6028934
M. Wt: 402.6 g/mol
InChI Key: UVPAGHIBXDSTGC-UHFFFAOYSA-N
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Description

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a pyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3-fluorophenyl ethylamine: This can be achieved through the reduction of 3-fluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.

    Formation of piperidine intermediate: The 3-fluorophenyl ethylamine is then reacted with 3-chloropiperidine under basic conditions to form the piperidine intermediate.

    Synthesis of pyrimidine derivative: The pyrimidine derivative is synthesized by reacting 2-methylthiopyrimidine with formaldehyde and a secondary amine.

    Final coupling reaction: The piperidine intermediate and the pyrimidine derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine
  • N-[[1-[2-(3-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine
  • N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-4-yl)methyl]ethanamine

Uniqueness

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the piperidine and pyrimidine moieties contribute to its overall stability and reactivity.

Properties

IUPAC Name

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN4S/c1-3-26(17-20-13-24-22(28-2)25-14-20)15-19-7-5-10-27(16-19)11-9-18-6-4-8-21(23)12-18/h4,6,8,12-14,19H,3,5,7,9-11,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPAGHIBXDSTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)CC3=CN=C(N=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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